molecular formula C25H24FN3O3S B11685791 Ethyl (2E)-2-[4-(dimethylamino)benzylidene]-5-(2-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate

Ethyl (2E)-2-[4-(dimethylamino)benzylidene]-5-(2-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate

Cat. No.: B11685791
M. Wt: 465.5 g/mol
InChI Key: NDUQITWCPWKJJR-XSFVSMFZSA-N
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Description

Ethyl (2E)-2-[4-(dimethylamino)benzylidene]-5-(2-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of thiazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (2E)-2-[4-(dimethylamino)benzylidene]-5-(2-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate typically involves multi-step organic reactions. The key steps may include:

    Formation of the Thiazolopyrimidine Core: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of Substituents: The dimethylamino, fluorophenyl, and other substituents are introduced through various substitution reactions.

    Esterification: The final step often involves esterification to form the ethyl ester group.

Industrial Production Methods

Industrial production methods may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2E)-2-[4-(dimethylamino)benzylidene]-5-(2-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products.

    Reduction: Reduction reactions can modify the functional groups.

    Substitution: Substitution reactions can introduce new substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled.

Major Products Formed

The major products formed depend on the specific reactions and conditions used. These products can include various derivatives with modified functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing other complex molecules.

    Biology: Studied for its biological activities, including antimicrobial and anticancer properties.

    Medicine: Potential therapeutic applications due to its biological activities.

    Industry: Used in the development of new materials and chemicals.

Mechanism of Action

The mechanism of action of Ethyl (2E)-2-[4-(dimethylamino)benzylidene]-5-(2-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    Thiazolopyrimidines: Other compounds in this class with similar structures.

    Benzylidene Derivatives: Compounds with similar benzylidene groups.

    Fluorophenyl Compounds: Compounds containing fluorophenyl groups.

Uniqueness

Ethyl (2E)-2-[4-(dimethylamino)benzylidene]-5-(2-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate is unique due to its specific combination of functional groups and its potential biological activities.

Properties

Molecular Formula

C25H24FN3O3S

Molecular Weight

465.5 g/mol

IUPAC Name

ethyl (2E)-2-[[4-(dimethylamino)phenyl]methylidene]-5-(2-fluorophenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C25H24FN3O3S/c1-5-32-24(31)21-15(2)27-25-29(22(21)18-8-6-7-9-19(18)26)23(30)20(33-25)14-16-10-12-17(13-11-16)28(3)4/h6-14,22H,5H2,1-4H3/b20-14+

InChI Key

NDUQITWCPWKJJR-XSFVSMFZSA-N

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3F)C(=O)/C(=C\C4=CC=C(C=C4)N(C)C)/S2)C

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3F)C(=O)C(=CC4=CC=C(C=C4)N(C)C)S2)C

Origin of Product

United States

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